N-cyclohexyl-N-methyl-4'-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide
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Overview
Description
N-cyclohexyl-N-methyl-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide is a complex organic compound featuring a biphenyl core with various functional groups attached. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the piperidine and sulfonyl groups suggests it may have significant biological activity, making it a candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the biphenyl compound with an appropriate amine under amide bond-forming conditions.
Attachment of the Piperidine Sulfonyl Group: The piperidine sulfonyl group can be attached through a nucleophilic substitution reaction, where the piperidine reacts with a sulfonyl chloride derivative of the biphenyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring would yield N-oxide derivatives, while reduction of the sulfonyl group would produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, N-cyclohexyl-N-methyl-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.
Biology and Medicine
In biology and medicine, this compound’s potential biological activity makes it a candidate for drug development. The piperidine and sulfonyl groups are common motifs in pharmaceuticals, suggesting this compound could interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials, particularly those requiring specific electronic or structural properties. Its biphenyl core and functional groups could contribute to the development of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide would depend on its specific biological target. Generally, compounds with piperidine and sulfonyl groups can interact with proteins, potentially inhibiting or modulating their activity. The biphenyl core may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-methyl-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide: can be compared to other piperidine-containing compounds such as piperidine itself, piperidine derivatives like piperine, and other sulfonyl-containing compounds.
Piperidine: A simple heterocyclic amine used in many pharmaceuticals.
Piperine: An alkaloid found in black pepper with various biological activities.
Sulfonyl-containing compounds: These include sulfonamides, which are widely used as antibiotics.
Uniqueness
The uniqueness of N-cyclohexyl-N-methyl-4’-(piperidin-1-ylsulfonyl)biphenyl-3-carboxamide lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity. Its biphenyl core provides a rigid structure, while the piperidine and sulfonyl groups offer potential for diverse interactions with biological targets.
Properties
CAS No. |
1226432-39-8 |
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Molecular Formula |
C23H15F3N4O4S |
Molecular Weight |
500.45 |
IUPAC Name |
3-(2-methylphenyl)-1-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H15F3N4O4S/c1-13-4-2-3-5-16(13)30-21(31)19-17(10-11-35-19)29(22(30)32)12-18-27-20(28-34-18)14-6-8-15(9-7-14)33-23(24,25)26/h2-11H,12H2,1H3 |
InChI Key |
JJDCPCULZDPFEP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
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